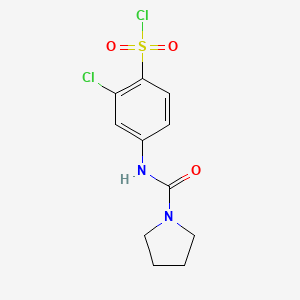

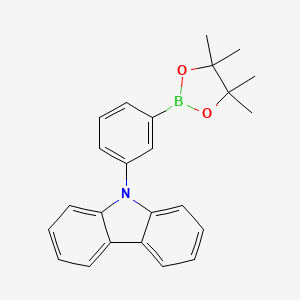

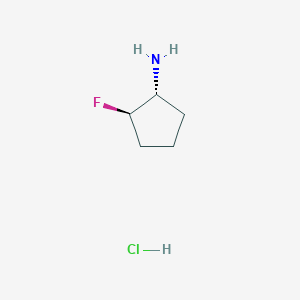

![molecular formula C14H12Cl2N2O3 B2515393 methyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate CAS No. 400084-77-7](/img/structure/B2515393.png)

methyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, "methyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate," is not directly mentioned in the provided papers. However, the papers do discuss various methyl carbamates with different substituents and their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These studies provide insights into the broader class of compounds to which the compound of interest belongs, and thus, the findings may be extrapolated to some extent to understand its characteristics .

Synthesis Analysis

The synthesis of methyl carbamates often involves the condensation of amines with methyl chloroacetylcarbamate or similar reagents. For example, a novel one-step condensation method was used to synthesize a series of methyl imidazo-[1,2-a]pyridine-2-carbamates for anthelmintic testing . Similarly, methyl N-(1H-benzimidazol-2-yl) carbamates were synthesized using cyclization of diamines and methyl carbamimidothionate . These methods indicate that the synthesis of the compound of interest may also involve similar condensation or cyclization reactions.

Molecular Structure Analysis

The molecular structure of carbamates is often elucidated using NMR, mass spectrometry, and sometimes crystallography. For instance, the structure of various methyl carbamates was confirmed using 1H- and 13C-NMR, and mass spectral data . The molecular structure of the compound of interest would likely be characterized using similar analytical techniques to confirm the presence of the dichlorobenzyl and pyridinyl groups.

Chemical Reactions Analysis

Carbamates can undergo various chemical reactions, including aminolysis, hydrolysis, and reactions with nucleophiles. The reactivity of bis(carbamates) was compared using a model nucleophile, indicating that the oxidation state of certain substituents can affect reactivity . The compound of interest may also exhibit specific reactivity patterns based on its dichlorobenzyl and pyridinyl substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamates, such as solubility, stability, and reactivity, are influenced by their substituents. For example, the anthelmintic activity of certain carbamates was found to be dose-dependent, and their therapeutic index was determined through in vivo testing . The physical and chemical properties of the compound of interest would need to be determined through empirical testing, considering its unique substituents.

Applications De Recherche Scientifique

Chemistry and Properties

Synthesis and Structural Variability

Research has explored the fascinating variability in the chemistry and properties of compounds similar to the one , focusing on their preparation procedures, spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity. These studies highlight the potential for investigating unknown analogues of such compounds, suggesting areas for future research (Boča, Jameson, & Linert, 2011).

Environmental Impact and Degradation

Biorremediation of Carbamates

The environmental persistence and toxicity of N-methylcarbamates, including compounds structurally related to the one , have been mitigated through biorremediation approaches. These methods utilize microorganisms capable of degrading toxic molecules into less complex, non-toxic forms. A detailed analysis of degrading microorganisms, enzymes, and molecular mechanisms involved in these processes has been provided, underscoring the diversity of species and degradation pathways (Castellanos Rozo & Rache Caredenal, 2013).

Potential Therapeutic Uses

Pharmacological Activities

The exploration of heterocyclic N-oxide derivatives, which share a common structural motif with the compound , has demonstrated their importance in medicinal applications. These compounds have shown a variety of biological activities, including anticancer, antibacterial, and anti-inflammatory effects. Their synthesis and chemistry have been crucial in developing new therapeutic agents and understanding their mechanism of action (Li et al., 2019).

Propriétés

IUPAC Name |

methyl N-[1-[(2,6-dichlorophenyl)methyl]-2-oxopyridin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2O3/c1-21-14(20)17-12-6-3-7-18(13(12)19)8-9-10(15)4-2-5-11(9)16/h2-7H,8H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSOOUMMGPKCFRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=CN(C1=O)CC2=C(C=CC=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

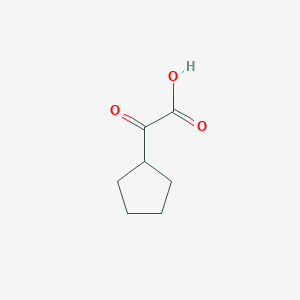

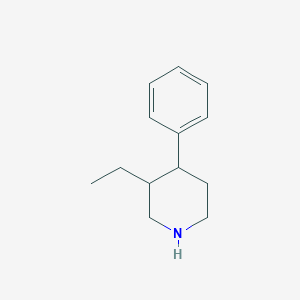

![Methyl 6-chloro-4-[(2-methoxy-5-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2515313.png)

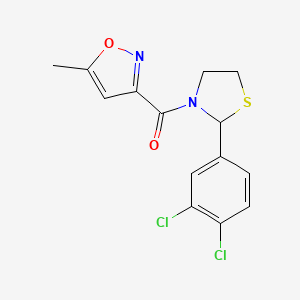

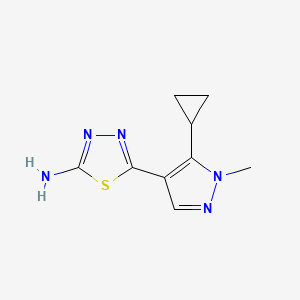

![N-(benzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2515318.png)

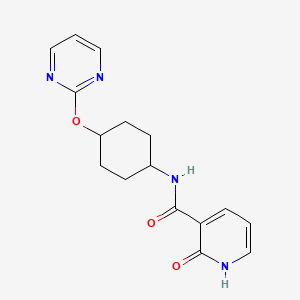

![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-cyclopropyl-6-methylpyrimidine](/img/structure/B2515323.png)

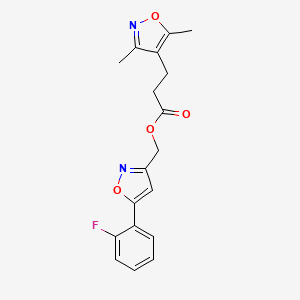

![2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2515324.png)